molecular formula C10H22N2 B1308994 Diethyl-piperidin-3-ylmethyl-amine CAS No. 100158-78-9

Diethyl-piperidin-3-ylmethyl-amine

Cat. No.: B1308994
CAS No.: 100158-78-9
M. Wt: 170.3 g/mol
InChI Key: DOQHFNCPMZRSIA-UHFFFAOYSA-N
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Safety and Hazards

The safety information available indicates that Diethyl-piperidin-3-ylmethyl-amine may be an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

Piperidines, including Diethyl-piperidin-3-ylmethyl-amine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

Diethyl-piperidin-3-ylmethyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of monoamines in the body . Additionally, this compound can bind to certain receptors in the nervous system, influencing neurotransmitter release and uptake .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the signaling pathways involving cyclic adenosine monophosphate (cAMP), a crucial second messenger in many biological processes . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with MAO results in the inhibition of the enzyme, thereby increasing the levels of monoamines . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter activity and improved cognitive function . At higher doses, this compound can lead to toxic or adverse effects, including neurotoxicity and disruptions in normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity . Additionally, this compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes via active transport mechanisms, involving transporters such as organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can impact mitochondrial function and energy production . Additionally, its localization to the nucleus can influence gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including diethyl-piperidin-3-ylmethyl-amine, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods for this compound are not widely documented, but they likely follow similar principles as those used in laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl-piperidin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce corresponding amides or nitriles, while reduction may yield secondary or tertiary amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl-piperidin-3-ylmethyl-amine include other piperidine derivatives such as:

  • Piperidine
  • N-methylpiperidine
  • N-ethylpiperidine

Uniqueness

This compound is unique due to its specific structure, which includes both diethyl and piperidinylmethyl groups. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

N-ethyl-N-(piperidin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQHFNCPMZRSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424407
Record name Diethyl-piperidin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100158-78-9
Record name Diethyl-piperidin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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